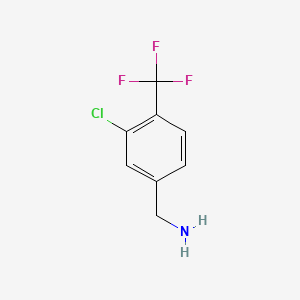

3-Chloro-4-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCRXCBPWHSEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634674 | |

| Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361393-93-3 | |

| Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 361393-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethyl)benzylamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)benzylamine is a critical chemical intermediate, primarily recognized for its role in the synthesis of multi-kinase inhibitors used in oncology. Its unique structure, featuring both a chloro and a trifluoromethyl group on the benzene ring, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the development of the anticancer drug Sorafenib.

Chemical and Physical Properties

The properties of 4-Chloro-3-(trifluoromethyl)benzylamine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 62039-92-3 | [1][2] |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Molecular Weight | 209.60 g/mol | [1] |

| Appearance | - | - |

| Melting Point | 138-141 °C | [1] |

| Boiling Point | - | - |

| Density | 1.379 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.495 | |

| Flash Point | >110 °C (>230.0 °F) | |

| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | |

| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F |

Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine

A common synthetic route to 4-Chloro-3-(trifluoromethyl)benzylamine involves the reduction of the corresponding nitrile or the reductive amination of the corresponding benzaldehyde. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile

This protocol is based on established chemical transformations for the synthesis of benzylamines from benzonitriles.

Materials:

-

4-Chloro-3-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Starting Material: A solution of 4-Chloro-3-(trifluoromethyl)benzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess reducing agent and precipitate the aluminum salts.

-

Work-up: The resulting suspension is filtered, and the solid residue is washed with the reaction solvent. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-Chloro-3-(trifluoromethyl)benzylamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Application in Drug Development: Synthesis of Sorafenib

4-Chloro-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The benzylamine moiety is typically converted to an isocyanate which then reacts with an amine to form the urea linkage central to Sorafenib's structure.

Logical Workflow: Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline

The following diagram illustrates a common synthetic pathway to Sorafenib, starting from the related aniline, which would be a precursor to the benzylamine or can be used to generate a related isocyanate.

Caption: A generalized synthetic scheme for Sorafenib.[3]

Signaling Pathway Targeted by Sorafenib

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis. A simplified representation of the key signaling pathways targeted by Sorafenib is provided below.

Caption: Sorafenib's dual mechanism of action.[3]

Safety and Handling

4-Chloro-3-(trifluoromethyl)benzylamine is classified as a corrosive and toxic substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry, most notably for the synthesis of the anticancer drug Sorafenib. Its synthesis requires careful handling due to its hazardous nature. A thorough understanding of its properties and reactivity is essential for its effective and safe use in research and drug development. The dual-action mechanism of its derivative, Sorafenib, in inhibiting key signaling pathways highlights the importance of such fluorinated intermediates in designing potent and specific therapeutic agents.

References

3-Chloro-4-(trifluoromethyl)benzylamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted benzylamine compound. Its key quantitative data are summarized below.

| Property | Value |

| IUPAC Name | (3-Chloro-4-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 361393-93-3 |

| Molecular Formula | C₈H₇ClF₃N |

| Molecular Weight | 209.60 g/mol |

Note: This compound is an isomer of the more commonly cited 4-Chloro-3-(trifluoromethyl)benzylamine (CAS Number: 62039-92-3).

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 4, and an aminomethyl group (-CH₂NH₂) at position 1.

Caption: 2D representation of the molecular structure.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound (CAS 361393-93-3) are not extensively documented in publicly available literature, a logical and common synthetic pathway would involve the reductive amination of its corresponding aldehyde.

Protocol: Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde

This protocol is a representative method for the synthesis of benzylamines from their corresponding benzaldehydes.

Materials:

-

3-Chloro-4-(trifluoromethyl)benzaldehyde

-

Ammonium acetate or ammonia

-

A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Methodology:

-

Imine Formation: Dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in the chosen solvent within a reaction vessel. Add an excess of the amine source, such as ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: To the solution containing the imine, carefully add the reducing agent.

-

If using sodium cyanoborohydride: Add NaBH₃CN (approximately 2 equivalents) to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 60°C) overnight.

-

If using catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd-C), and subject the mixture to a hydrogen atmosphere.

-

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting aldehyde.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature if heated.

-

Quench the reaction carefully, for example, by adding water.

-

Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound via column chromatography or distillation to achieve the desired purity.

-

Logical Workflow Diagram

The following diagram illustrates the logical steps for the synthesis of this compound from its aldehyde precursor.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethyl)benzylamine, a halogenated organic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a visual representation of the synthetic workflow.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name this compound is systematically named according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). Its chemical structure consists of a benzylamine core substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring.

The formal IUPAC name for this compound is (3-chloro-4-(trifluoromethyl)phenyl)methanamine .

This chemical is also known by several synonyms and identifiers, which are crucial for database searches and procurement. These include:

-

3-Chloro-4-(trifluoromethyl)benzenemethanamine

-

1-(3-Chloro-4-(trifluoromethyl)phenyl)methanamine

-

CAS Number: 361393-93-3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₇ClF₃N |

| Molecular Weight | 209.60 g/mol |

| Appearance | Not specified (often a liquid or low-melting solid) |

| Boiling Point | Not precisely determined |

| Melting Point | Not precisely determined |

| Density | Not precisely determined |

| Solubility | Expected to be soluble in common organic solvents |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of related substituted benzylamines and involves a two-step process starting from 3-chloro-4-(trifluoromethyl)benzonitrile.

Step 1: Synthesis of 3-Chloro-4-(trifluoromethyl)benzonitrile

A common route to substituted benzonitriles is via the Sandmeyer reaction of the corresponding aniline. The synthesis starts from the commercially available 3-chloro-4-(trifluoromethyl)aniline.

-

Materials: 3-chloro-4-(trifluoromethyl)aniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, sodium cyanide, toluene, water.

-

Procedure:

-

A solution of 3-chloro-4-(trifluoromethyl)aniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.

-

The cold diazonium salt solution is slowly added to the hot cyanide solution, leading to the evolution of nitrogen gas and the formation of 3-chloro-4-(trifluoromethyl)benzonitrile.

-

After the addition is complete, the reaction mixture is heated for a period to ensure complete reaction.

-

The mixture is then cooled, and the organic product is extracted with a suitable solvent like toluene.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzonitrile.

-

The product can be further purified by distillation or chromatography.

-

Step 2: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile to this compound

The nitrile group is then reduced to a primary amine to yield the final product.

-

Materials: 3-chloro-4-(trifluoromethyl)benzonitrile, lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.

-

Procedure:

-

A solution of 3-chloro-4-(trifluoromethyl)benzonitrile in an anhydrous etheral solvent (like diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a suspension of lithium aluminum hydride in the same solvent is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off and washed with the etheral solvent.

-

The combined organic filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the described synthesis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine and Its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzylamine. Initial comprehensive searches for experimental data and detailed protocols for this specific compound have yielded limited specific results. However, substantial information is available for its structural isomer, 4-Chloro-3-(trifluoromethyl)benzylamine , which is often used in similar research and development contexts.

This guide will primarily focus on the available data for 4-Chloro-3-(trifluoromethyl)benzylamine as a valuable and informative alternative.

Part 1: 4-Chloro-3-(trifluoromethyl)benzylamine

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzylamine is presented below.

| Property | Value | Source |

| CAS Number | 62039-92-3 | [Matrix Scientific] |

| Molecular Formula | C₈H₇ClF₃N | [Matrix Scientific] |

| Molecular Weight | 209.60 g/mol | [Matrix Scientific] |

| Melting Point | 138-141 °C | [Matrix Scientific] |

| Density | 1.379 g/cm³ | [Matrix Scientific] |

| Flash Point | >110 °C | [Matrix Scientific] |

| Appearance | Not specified | |

| Solubility | Not specified |

Spectroscopic Data

Synthesis Protocol

A detailed, validated experimental protocol for the synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine is not explicitly published. However, a plausible synthetic route can be derived from a patented method for its precursor, 4-chloro-3-(trifluoromethyl)aniline, followed by a standard reduction of a nitrile or a related functional group.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Precursor)

This step is adapted from patent CN110885298B, which describes the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate from o-chlorotrifluoromethyl benzene. The initial steps to produce 4-chloro-3-(trifluoromethyl)aniline are relevant.

-

Nitration: o-Chlorotrifluoromethyl benzene is reacted with a nitrating agent, such as a mixture of acetic anhydride and concentrated nitric acid, to introduce a nitro group, yielding 4-nitro-2-trifluoromethyl chlorobenzene.

-

Reduction: The resulting 4-nitro-2-trifluoromethyl chlorobenzene is then reduced to 4-chloro-3-(trifluoromethyl)aniline. The patent suggests a reduction system of hydrazine hydrate with an iron catalyst (FeCl₃·6H₂O) and activated carbon, which is an alternative to traditional iron powder reduction.

Step 2: Conversion of Aniline to Benzylamine (Proposed)

A common method to convert an aniline to a benzylamine is via the formation of a benzonitrile followed by reduction.

-

Sandmeyer Reaction: The 4-chloro-3-(trifluoromethyl)aniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source (e.g., copper(I) cyanide) to form 4-chloro-3-(trifluoromethyl)benzonitrile.

-

Reduction of Nitrile: The resulting benzonitrile can be reduced to 4-chloro-3-(trifluoromethyl)benzylamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Workflow: Proposed Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine

Caption: Proposed synthetic pathway for 4-Chloro-3-(trifluoromethyl)benzylamine.

Part 2: this compound

As of the date of this guide, there is a significant lack of publicly available, experimentally determined data for the physical and chemical properties, spectroscopic analysis, and detailed synthesis protocols for this compound. Researchers interested in this specific isomer are encouraged to perform their own characterization and validation.

Part 3: Application in Drug Discovery and Development

Benzylamine derivatives, particularly those containing trifluoromethyl and chloro groups, are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. The chloro substituent can modulate electronic properties and provide a site for further chemical modification.

While no specific signaling pathways involving this compound or its isomer are documented, compounds with this structural motif are often investigated as inhibitors of kinases, proteases, or other enzymes implicated in various diseases.

General Drug Discovery Workflow

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Chloro-4-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility assessment, a template for systematic data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and consistent solubility data, which is critical for process development, formulation, and regulatory compliance.

Introduction

This compound is a substituted benzylamine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, imparts unique physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of stable dosage forms.

Understanding Solubility

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical development, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid phase of the compound. It is a critical parameter for understanding the intrinsic physicochemical properties of a drug substance.

-

Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution that was initially prepared from a stock solution (e.g., in DMSO) and then diluted with an aqueous or organic medium. Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.

This guide will focus on the determination of thermodynamic solubility, which is more relevant for robust process development and formulation.

Experimental Protocols for Solubility Determination

The following protocols describe the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility. This can be coupled with gravimetric or spectroscopic analysis to quantify the solute concentration.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile, tetrahydrofuran)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

3.2. Shake-Flask Method Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the vials at a consistent speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Analysis: Determine the concentration of this compound in the filtrate using one of the methods described below.

3.3. Analytical Methods

3.3.1. Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation, making it a cost-effective option.

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish and record the exact volume.

-

Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying: Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

-

Final Weighing: Cool the dish in a desiccator and weigh it again.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

3.3.2. Spectroscopic Analysis (UV-Vis or HPLC)

Spectroscopic methods are generally more sensitive and require smaller sample volumes. A validated analytical method for this compound is a prerequisite.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Analyze the diluted sample using the same method as for the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

Data Presentation

To ensure clarity and facilitate comparison, all quantitative solubility data should be recorded in a structured table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Methanol | 25 | Gravimetric/HPLC | |

| Ethanol | 25 | Gravimetric/HPLC | |

| Isopropanol | 25 | Gravimetric/HPLC | |

| Acetone | 25 | Gravimetric/HPLC | |

| Ethyl Acetate | 25 | Gravimetric/HPLC | |

| Toluene | 25 | Gravimetric/HPLC | |

| Dichloromethane | 25 | Gravimetric/HPLC | |

| Acetonitrile | 25 | Gravimetric/HPLC | |

| Tetrahydrofuran | 25 | Gravimetric/HPLC |

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide provides a robust experimental framework based on the shake-flask method, coupled with either gravimetric or spectroscopic analysis, to enable the generation of reliable and reproducible solubility data. By following these standardized protocols, researchers can build a comprehensive solubility profile for this important chemical intermediate, thereby facilitating process optimization, formulation development, and ensuring product quality and consistency.

Spectral Data Analysis of 3-Chloro-4-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available and predicted spectral data for the compound 3-Chloro-4-(trifluoromethyl)benzylamine. Due to the limited availability of experimentally derived public data for this specific molecule, this document presents predicted mass spectrometry data alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on analogous compounds. Furthermore, comprehensive, generalized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for this class of organic compounds are detailed to aid researchers in their analytical workflows.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and drug discovery due to the prevalence of the benzylamine scaffold in various biologically active molecules. The presence of a chlorine atom and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of novel compounds. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process. This guide serves as a resource for scientists, providing the available spectral data and standardized methodologies for its acquisition.

Spectral Data

Mass Spectrometry

While experimental mass spectra for this compound are not widely published, predicted data is available and provides valuable information for mass-to-charge ratio identification.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 210.02919 |

| [M+Na]⁺ | 232.01113 |

| [M-H]⁻ | 208.01463 |

| [M]⁺ | 209.02136 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the range of 7.2-7.8 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will likely shift these protons downfield. The splitting pattern will be complex due to the substitution pattern, likely resulting in a doublet, a doublet of doublets, and a singlet or a narrow triplet, depending on the coupling constants.

-

Methylene Protons (CH₂): The two protons of the benzylamine CH₂ group are expected to resonate as a singlet at approximately 3.8-4.0 ppm.

-

Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet between 1.5 and 2.5 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Expected ¹³C NMR Characteristics:

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and the benzylamine moiety will also have distinct chemical shifts.

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group is expected to be observed as a quartet in the range of 120-130 ppm with a large C-F coupling constant.

-

Methylene Carbon (CH₂): The benzylic carbon is expected to appear around 45 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C-H (CH₂) | Stretch | 2950-2850 | Medium to Weak |

| N-H (Amine) | Bend | 1650-1580 | Medium |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Weak |

| C-F (Trifluoromethyl) | Stretch | 1350-1100 | Strong |

| C-N (Amine) | Stretch | 1335-1250 | Medium |

| C-Cl (Chloro) | Stretch | 800-600 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Solid Film):

-

Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean and a background spectrum has been collected.

-

For a liquid, place a small drop directly onto the ATR crystal or one of the salt plates.

-

For a solid, a thin film can be created by dissolving a small amount in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

-

Assemble the sample holder in the spectrometer.

Data Acquisition:

-

Technique: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide has consolidated the available predicted spectral data for this compound and provided a framework for its experimental characterization. While experimental NMR and IR data are currently scarce in the public domain, the provided expected values and general protocols offer a solid foundation for researchers working with this compound. The outlined methodologies are standard in the field of organic and medicinal chemistry and can be adapted for the analysis of similar molecules, thereby facilitating efficient and accurate structural verification in drug discovery and development pipelines.

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-4-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry and organic synthesis. Due to its hazardous nature, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for its use in research and development.

Chemical Identification and Physicochemical Properties

This compound is a substituted benzylamine with the chemical formula C₈H₇ClF₃N. Its structure features a benzylamine core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 361393-93-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClF₃N | [1][2][3] |

| Molecular Weight | 209.60 g/mol | [1] |

| Appearance | Not explicitly stated in searches; likely a liquid or solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is essential to be fully aware of its potential dangers before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | Danger | GHS05 |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize the risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron or suit for larger quantities. |

| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible in the immediate work area.

Storage Requirements

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

General Synthetic Protocol: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile (Hypothetical)

This protocol is a general guideline based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Chloro-4-(trifluoromethyl)benzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-4-(trifluoromethyl)benzonitrile in the appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.

-

Filter the resulting mixture and wash the solid with the reaction solvent.

-

Combine the filtrate and washes, and dry over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by a suitable method, such as distillation or column chromatography.

Use in Drug Development

Substituted benzylamines are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutically active molecules.[4][5][6] The presence of both a chlorine atom and a trifluoromethyl group on the benzylamine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity.[7] While no specific biological activity or signaling pathway has been identified for this compound in the searched literature, its structural motifs are present in compounds investigated for various therapeutic targets.[4]

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

General Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound from a commercially available precursor.

Caption: A potential synthetic pathway for this compound.

References

- 1. 361393-93-3 | 3-Chloro-4-(trifluoromethyl)benzyl amine - Alachem Co., Ltd. [alachem.co.jp]

- 2. 361393-93-3 | 3-Chloro-4-(trifluoromethyl)benzyl amine - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

3-Chloro-4-(trifluoromethyl)benzylamine material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive material safety data sheet (MSDS) for 3-Chloro-4-(trifluoromethyl)benzylamine (CAS No. 361393-93-3). It is intended to serve as an in-depth technical resource for professionals in research, development, and manufacturing who handle this compound. This guide details the known physical and chemical properties, outlines the significant health and environmental hazards, and provides protocols for safe handling, storage, and emergency procedures. All quantitative data is presented in tabular format for clarity and ease of reference. Visual aids in the form of logical workflow diagrams are included to delineate hazard identification and safe handling processes.

Chemical Identification and Physical Properties

This compound is a substituted benzylamine derivative. Its structure incorporates both a chloro and a trifluoromethyl group on the benzene ring, which significantly influences its chemical reactivity and toxicological profile.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 361393-93-3 |

| Molecular Formula | C₈H₇ClF₃N[1] |

| Molecular Weight | 209.60 g/mol [1] |

| Synonyms | 3-氯-4-(三氟甲基)苄胺 |

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 233.304 °C at 760 mmHg | [2] |

| Flash Point | 94.899 °C | [2] |

| Density | 1.353 g/cm³ | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Odor | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The available data indicates that it can cause severe skin burns and eye damage upon contact.

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |

| Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

Hazard Identification Workflow

Caption: Hazard identification workflow for this compound.

Toxicological Information

Table 3: Summary of Toxicological Effects

| Endpoint | Result |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols and Safe Handling

Given the corrosive nature of this chemical, stringent adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A chemical-resistant apron or full-body suit, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Handling and Storage

-

Handling: Avoid direct contact with the substance. Use only in a chemical fume hood. Do not breathe vapors or mists. Prevent the formation of aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, protected from light.[1]

References

In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Chloro-4-(trifluoromethyl)benzylamine serves as a critical starting material and intermediate in the synthesis of a wide range of biologically active molecules, most notably in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Information

This compound is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. While purity specifications may vary between suppliers, it is typically offered at purities of 95% or higher. Researchers are advised to obtain lot-specific Certificates of Analysis (CoA) to ascertain precise purity and impurity profiles.

Key commercial suppliers for this compound include, but are not limited to:

-

Shanghai Harvest Chemical Ind. Co., Ltd.

-

Matrix Scientific

-

Capot Chemical Co., Ltd.

-

AOBChem USA

-

Chem-Impex

-

TCI Chemicals

-

Sigma-Aldrich (Merck)

-

Fisher Scientific

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data has been compiled from various supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 361393-93-3 | [1] |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Molecular Weight | 209.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | Not explicitly available for this isomer. Related isomers have boiling points around 79-82 °C at 15 mmHg. | |

| Melting Point | Not consistently reported. Related isomers have varied melting points. | |

| Density | Not explicitly available for this isomer. Related isomers have densities around 1.2-1.3 g/mL. | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| SMILES | NCc1cc(Cl)c(C(F)(F)F)cc1 | [1] |

| InChIKey | GRCRXCBPWHSEOI-UHFFFAOYSA-N | [3] |

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. In case of contact, rinse immediately and seek medical attention.[2][4][5] |

| May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Harmful if swallowed. | Acute Toxicity, Oral (Category 4) - Classification for related compounds | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[6] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding benzonitrile precursor, 3-chloro-4-(trifluoromethyl)benzonitrile, via reduction. The following is a representative experimental protocol for this transformation.

Experimental Protocol: Synthesis of this compound via Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile

Materials:

-

3-Chloro-4-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

-

Addition of Starting Material: Dissolve 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

-

Filtration: Filter the resulting precipitate through a pad of celite and wash the filter cake thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent provides a site for further chemical modification.

A notable application is in the synthesis of ureas and amides which are common pharmacophores in kinase inhibitors. The benzylamine moiety can readily undergo N-acylation or reaction with isocyanates to form these functional groups.

Experimental Protocol: General Procedure for N-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride or carboxylic acid anhydride

-

Triethylamine or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.[3][7]

While no specific signaling pathways are directly modulated by this compound itself, it is a crucial component of molecules that target various kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR and Raf kinases. For instance, the structurally related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key precursor for the multi-kinase inhibitor Sorafenib.[1][8] This highlights the importance of the 3-chloro-4-(trifluoromethyl)phenyl moiety in the design of targeted cancer therapies.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a scaffold for the synthesis of potent and metabolically stable drug candidates, particularly in the field of oncology. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile compound in their synthetic endeavors. It is imperative to consult supplier-specific documentation for the most accurate and up-to-date information on purity and handling.

References

- 1. file.leyan.com [file.leyan.com]

- 2. 3-(Trifluoromethyl)benzylamine 98 2740-83-2 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZYLAMINE | 771581-60-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 3-Chloro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of the amine group in 3-Chloro-4-(trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. The presence of both a chloro and a trifluoromethyl group on the benzene ring significantly influences the electron density of the benzylic amine, thereby modulating its basicity and nucleophilicity. This guide delves into the electronic and steric factors governing its reactivity, provides an estimated pKa value, and outlines detailed experimental protocols for common transformations such as acylation, alkylation, and salt formation. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important intermediate.

Introduction

This compound is a substituted benzylamine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The unique substitution pattern on the aromatic ring, featuring a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position, imparts distinct electronic properties to the molecule. These substituents are strongly electron-withdrawing, which has a profound impact on the reactivity of the primary amine group. Understanding the fundamental aspects of its basicity and nucleophilicity is crucial for its effective utilization in the synthesis of complex target molecules.

Electronic and Steric Effects on Basicity and Nucleophilicity

The reactivity of the amine group in this compound is primarily dictated by the electronic effects of the substituents on the phenyl ring.

2.1. Basicity

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The lone pair of electrons on the nitrogen atom is responsible for this property. In this compound, the strong electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly reduces the electron density on the nitrogen atom through inductive effects. This diminished electron density makes the lone pair less available for protonation, resulting in a lower basicity compared to unsubstituted benzylamine.

Table 1: Predicted pKa and Relevant Hammett Constants

| Compound/Substituent | pKa (Predicted/Reported) | Hammett Constant (σ) |

| Benzylamine (Conjugate Acid) | ~9.35 | - |

| 4-(Trifluoromethyl)benzylamine (Conjugate Acid) | 8.60 ± 0.10 (Predicted)[1] | σp-CF3 = 0.54 |

| 3-Chloroaniline (Conjugate Acid) | 3.52 | σm-Cl = 0.37 |

| 4-Trifluoromethylaniline (Conjugate Acid) | 2.75[2] | σp-CF3 = 0.54 |

| This compound (Conjugate Acid) | ~8.0 - 8.5 (Estimated) | - |

The predicted pKa of 4-(trifluoromethyl)benzylamine is 8.60[1]. The addition of a chloro group in the meta position (relative to the benzylamine moiety) will further decrease the basicity. Given the Hammett constants, the combined electron-withdrawing effect suggests a pKa value for this compound that is lower than that of 4-(trifluoromethyl)benzylamine.

2.2. Nucleophilicity

The nucleophilicity of the amine group, its ability to donate its lone pair of electrons to an electrophile, is also diminished by the electron-withdrawing substituents. This reduced nucleophilicity means that reactions involving nucleophilic attack by the amine, such as acylation and alkylation, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) compared to reactions with unsubstituted benzylamine.

Key Reactions and Experimental Protocols

Despite its reduced reactivity, the amine group of this compound can undergo a variety of important chemical transformations.

3.1. Acylation (Amide Formation)

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides is a common method to form amides. Due to the reduced nucleophilicity of the amine, the presence of a base is often required to facilitate the reaction by deprotonating the amine or scavenging the acid byproduct.

Experimental Protocol: General Procedure for the Acylation of this compound

-

Materials:

-

This compound

-

Acyl chloride or anhydride (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 - 1.5 equivalents)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the acyl chloride or anhydride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.

-

3.2. Alkylation (Secondary and Tertiary Amine Formation)

Alkylation of this compound with alkyl halides can be used to synthesize secondary and tertiary amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with acylation, the reduced nucleophilicity of the starting amine may necessitate more forcing conditions.

Experimental Protocol: General Procedure for the N-Alkylation of this compound

-

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl iodide or bromide, 1.0 - 1.5 equivalents)

-

A suitable solvent (e.g., acetonitrile, DMF, or THF)

-

A base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base, 1.5 - 2.0 equivalents)

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base.

-

Add the alkyl halide to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for several hours to days. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the N-alkylated benzylamine.

-

3.3. Salt Formation

As a basic compound, this compound readily reacts with acids to form salts. This property is often utilized for purification or to improve the handling and solubility characteristics of the compound.

Experimental Protocol: General Procedure for Salt Formation

-

Materials:

-

This compound

-

An appropriate acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid, 1.0 equivalent)

-

A suitable solvent (e.g., diethyl ether, ethanol, or isopropanol)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Slowly add a solution of the acid in the same or a miscible solvent to the amine solution with stirring.

-

The corresponding salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

-

Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Visualizations

4.1. Reaction Pathways

Caption: Key reactions of the amine group.

4.2. Experimental Workflow

Caption: A typical workflow for amine reactions.

Conclusion

The basic reactivity of the amine group in this compound is significantly attenuated by the powerful electron-withdrawing effects of the chloro and trifluoromethyl substituents. This results in a lower basicity and nucleophilicity compared to unsubstituted benzylamine. Consequently, chemical transformations involving this amine often require more carefully optimized and potentially more forcing reaction conditions. The provided experimental protocols offer a general framework for conducting acylation, alkylation, and salt formation reactions. A thorough understanding of the electronic properties of this molecule is paramount for its successful application in the synthesis of novel compounds with potential biological activity. This guide serves as a valuable resource for chemists working with this versatile and important building block.

References

Potential Research Areas for 3-Chloro-4-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl group on the benzylamine scaffold, imparts specific physicochemical properties that are sought after in the design of novel therapeutic agents. This technical guide explores the synthesis, properties, and, most importantly, the potential research applications of this compound, with a focus on its role in the development of new pharmaceuticals. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of promising research avenues, particularly in the realm of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management.

Physicochemical and Spectral Data

The structural features of this compound contribute to its utility as a molecular scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. A summary of its key physical and spectral data is presented below.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 4-(Trifluoromethyl)benzylamine |

| Molecular Formula | C₈H₇ClF₃N | C₈H₈F₃N |

| Molecular Weight | 210.60 g/mol | 175.15 g/mol |

| Boiling Point | Not available | 79-82 °C (15 mmHg)[1][2] |

| Density | Not available | 1.229 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.464 |

Table 2: Spectral Data for 4-(Trifluoromethyl)benzylamine (as a reference)

| Technique | Data |

| ¹H NMR | Spectra available, showing characteristic aromatic and benzylic proton signals.[3] |

| ¹³C NMR | Spectra available, with distinct signals for the aromatic and aliphatic carbons.[4] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine and C-F stretching of the trifluoromethyl group.[5] |

Synthesis of this compound

This compound can be synthesized through two primary routes: the reduction of 3-chloro-4-(trifluoromethyl)benzonitrile or the reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde.

Synthesis via Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile

This is a common and efficient method for the preparation of benzylamines.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or methanol) under an inert atmosphere (e.g., nitrogen or argon), add the chosen reducing agent. For example, with Lithium aluminum hydride (LiAlH₄), it is typically added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature (e.g., room temperature or reflux) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and aqueous sodium hydroxide for LiAlH₄ reductions). The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile method for forming amines from carbonyl compounds.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and an ammonia source (e.g., ammonium acetate, 1.5-2.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Potential Research Areas

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules.

Development of Novel TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesics. Several potent TRPV1 antagonists feature a substituted benzylamine moiety in their structure.[6][7] The unique electronic and steric properties of this compound make it an attractive building block for the synthesis of new TRPV1 antagonists with potentially improved potency, selectivity, and pharmacokinetic profiles.

Experimental Protocol for Synthesis of a Putative TRPV1 Antagonist:

-

Amide Coupling: this compound (1.0 eq) can be coupled with a carboxylic acid containing a second pharmacophoric element using standard peptide coupling reagents such as EDC/HOBt or HATU in a suitable solvent like DMF or dichloromethane.

-

Purification: The resulting amide can be purified by column chromatography.

-

Biological Evaluation: The synthesized compounds would then be evaluated for their ability to antagonize the TRPV1 receptor in cell-based assays, for instance, by measuring the inhibition of capsaicin-induced calcium influx in cells expressing the receptor.

Exploration of Other Biological Targets

The substituted benzylamine scaffold is present in a wide range of biologically active compounds. Therefore, libraries of compounds derived from this compound could be synthesized and screened against various other biological targets, including but not limited to:

-

G-protein coupled receptors (GPCRs): Many GPCR ligands contain a benzylamine core.

-

Ion channels: Besides TRPV1, other ion channels could be targeted.